6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one belongs to the class of 2,3-dihydrobenzofuran-3-ones, which are heterocyclic organic compounds featuring a fused benzene and furan ring with a ketone group at the 3-position. These compounds are often considered valuable intermediates and building blocks in organic synthesis due to their reactivity and potential for further functionalization. While the specific role of 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one in scientific research requires further investigation, its structural similarity to compounds with known biological activities [ [] ] suggests potential applications in medicinal chemistry, material science, or as a synthetic intermediate.
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one is a chemical compound characterized by its unique molecular structure and properties. It is a derivative of benzofuran, specifically modified with chlorine atoms at the 6 and 7 positions and a ketone functional group at the 3 position. This compound is typically encountered as a white to yellow crystalline solid and is utilized in various scientific research applications due to its distinctive chemical properties.
The compound can be sourced from various chemical suppliers and research institutions. It falls under the classification of organic compounds, specifically within the category of benzofuran derivatives. The presence of dichloro substituents and a carbonyl group contributes to its classification as a halogenated aromatic compound.
The synthesis of 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one generally involves the reaction of 6,7-dichlorobenzofuran with appropriate reagents under controlled conditions. The primary synthetic route includes:
The reaction conditions are optimized for temperature and pressure to enhance yield and selectivity. Typical temperatures range from ambient to elevated conditions (up to 100°C), depending on the specific synthetic pathway employed .
The molecular formula for 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one is . Its structure features:
The InChI key for this compound is WKSMBXXHCXDUIJ-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure in databases such as PubChem.
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atoms, which can enhance electrophilic substitution reactions on the benzofuran ring.
The mechanism of action for 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one primarily involves its interaction with biological targets through binding affinity, which may be influenced by its structural features:
Relevant analyses indicate that these properties make it suitable for various applications in organic synthesis and pharmaceutical development .
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one finds utility in several scientific areas:
Benzofuran derivatives represent a structurally diverse class of heterocyclic compounds characterized by a fused benzene and furan ring system, serving as privileged scaffolds in medicinal chemistry and materials science. Within this chemical landscape, 6,7-dichloro-2,3-dihydro-1-benzofuran-3-one (CAS 1153450-05-5) occupies a distinct niche as a functionalized benzofuran-3-one derivative. This compound features a ketone group at the 3-position of the heterocyclic ring and chlorine atoms at the 6- and 7-positions of the benzofused ring, conferring unique electronic and steric properties that differentiate it from the parent 2,3-dihydrobenzofuran scaffold (coumaran) . The molecular framework of 2,3-dihydro-1-benzofuran-3-one provides a conformationally constrained system that serves as a versatile synthetic intermediate for accessing complex molecular architectures, particularly in pharmaceutical synthesis. The strategic placement of chlorine substituents enhances both the compound's reactivity and its potential for molecular recognition in biological systems, positioning it as a valuable building block in drug discovery pipelines targeting various therapeutic areas.
The structural architecture of 6,7-dichloro-2,3-dihydro-1-benzofuran-3-one exhibits several pharmacologically relevant features that underscore its significance in medicinal chemistry. The compound's molecular formula (C₈H₄Cl₂O₂) and weight (203.02 g/mol) reflect a compact, lipophilic scaffold conducive to membrane permeability [2] [3]. The ketone functionality at the 3-position introduces a hydrogen-bond acceptor site critical for target engagement, while the fused ring system provides structural rigidity that can enhance binding selectivity. The chlorine atoms at the 6- and 7-positions serve as ortho-directing groups for electrophilic substitution reactions and exert strong electron-withdrawing effects that significantly influence the compound's electronic distribution, reactivity, and metabolic stability [3].
Molecular Geometry and Reactivity Profile: The non-planar conformation of the 2,3-dihydrobenzofuran ring system creates a defined three-dimensional topology that can complement binding pockets in biological targets. The presence of the electron-deficient dichloro-substituted aromatic ring conjugated with the carbonyl group establishes an electron gradient across the molecular framework, making the compound particularly amenable to nucleophilic addition reactions at the carbonyl carbon or electrophilic aromatic substitution (with appropriate activation) at the electron-rich positions ortho to oxygen. This dual reactivity enables diverse derivatization strategies for medicinal chemists [1] [3].
Synthetic Versatility: The compound serves as a key precursor to numerous pharmacologically active structures, particularly through transformations at the ketone functionality. Reductive amination can yield 3-aminodihydrobenzofuran derivatives – scaffolds present in various CNS-active compounds and enzyme inhibitors. The carbonyl also allows for the construction of heterocyclic-fused systems through condensation reactions, expanding molecular complexity from this relatively simple building block. The chlorine substituents can participate in cross-coupling reactions (e.g., Suzuki, Stille) to introduce additional aromatic diversity, or undergo nucleophilic displacement to incorporate heteroatoms or carbon extensions [4] [6].
Physicochemical Properties: The compound's predicted density (1.562 ± 0.06 g/cm³) and boiling point (351.6 ± 42.0 °C) reflect moderate molecular packing and significant thermal stability, respectively, which are advantageous for handling and storage in synthetic workflows [3]. Its SMILES representation (O=C1COC2=C(Cl)C(Cl)=CC=C12) and InChIKey (PPVCDEHKMVBMGA-UHFFFAOYSA-N) provide standardized identifiers essential for database searches and computational modeling studies exploring structure-activity relationships [1] [2].
Table 1: Key Physicochemical Properties of 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one
Property | Value | Source/Measurement |
---|---|---|
CAS Registry Number | 1153450-05-5 | [2] [3] |
Molecular Formula | C₈H₄Cl₂O₂ | [1] [2] [3] |
Molecular Weight | 203.02 g/mol | [2] [3] |
SMILES | O=C1COC2=C(Cl)C(Cl)=CC=C12 | [2] |
InChIKey | PPVCDEHKMVBMGA-UHFFFAOYSA-N | [1] |
Predicted Density | 1.562 ± 0.06 g/cm³ | [3] |
Predicted Boiling Point | 351.6 ± 42.0 °C | [3] |
MDL Number | MFCD12187637 | [2] [3] |
The development trajectory of 6,7-dichloro-2,3-dihydro-1-benzofuran-3-one is intrinsically linked to the broader exploration of halogenated benzofuran derivatives as bioactive scaffolds and synthetic intermediates. While benzofuran chemistry dates back to the late 19th century, the specific emergence of dihalogenated 3-one derivatives gained significant momentum in the early 21st century alongside advances in heterocyclic chemistry and the growing demand for structurally diverse building blocks in drug discovery. The assignment of the CAS Registry Number 1153450-05-5 formalized its unique chemical identity within the scientific and commercial chemical landscape [2] [3].
The compound's synthesis likely stemmed from methodologies developed for simpler 2,3-dihydrobenzofuran-3-ones, adapted to incorporate chlorine atoms at specific positions. Early routes probably involved the cyclization of appropriately substituted 2-chloroacetophenone precursors or the oxidative cyclization of corresponding 2-allylphenols followed by chlorination. The documented use of cold-chain transportation for commercial samples highlights its potential stability concerns during distribution and underscores the logistical considerations involved in its utilization by researchers globally [2].
The commercial availability of 6,7-dichloro-2,3-dihydro-1-benzofuran-3-one emerged primarily to serve pharmaceutical and agrochemical research sectors seeking novel heterocyclic templates. Its recognition as a valuable intermediate is evidenced by its listing across multiple specialized chemical suppliers targeting medicinal chemistry markets. The development of its enantiopure derivatives, such as (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine (CAS 1241679-92-4), further demonstrates its role as a progenitor to chiral building blocks for asymmetric synthesis in drug discovery programs targeting stereoselective biological interactions [6].
Table 2: Commercial Availability and Research Context
Aspect | Details | Source/Context |
---|---|---|
Primary CAS Registry No. | 1153450-05-5 | [2] [3] |
Key Commercial Suppliers | TRC, American Custom Chemicals, AK Scientific, BLD Pharm, Fluorochem | [2] [3] [7] |
Representative Pricing (Research Quantities) | $45 (25mg), $852.55 (1g), $892 (2.5g), $1227.82 (2.5g), $1548.26 (5g) | [3] |
Chiral Derivative Example | (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine (CAS 1241679-92-4) | [6] |
Storage & Handling | Cold-chain transportation recommended | [2] |
Associated Patent Scaffolds | Spirohydantoin derivatives (e.g., related to anticonvulsants/diabetes) | [8] |
Evolution as a Research Chemical: The entry of 6,7-dichloro-2,3-dihydro-1-benzofuran-3-one into chemical catalogs reflects its transition from a synthetic target to a readily available building block. Suppliers like BLD Pharm and American Custom Chemicals Corporation list it specifically for research use, highlighting its role in modern medicinal chemistry exploration rather than large-scale industrial application [2] [3]. The significant price gradient observed (e.g., $45 for 25mg vs. ~$1550 for 5g) underscores its status as a relatively high-value intermediate primarily used in discovery-phase research where cost-per-milligram is less critical than access to structurally optimized templates [3].
Role in Patent Literature and Drug Discovery: While direct literature on this specific compound remains limited, its structural congeners feature prominently in pharmaceutical patents. The CA1167447A patent details spirohydantoin derivatives incorporating dihydrobenzofuran scaffolds for potential antiepileptic and antidiabetic applications [8]. The presence of halogen atoms adjacent to the point of derivatization in 6,7-dichloro-2,3-dihydro-1-benzofuran-3-one allows for the synthesis of analogs designed to exploit halogen bonding interactions with biological targets – a strategy increasingly employed in rational drug design to enhance binding affinity and selectivity. Its use as a precursor to 3-aminodihydrobenzofurans further connects it to bioactive molecule synthesis, exemplified by compounds like the listed hydrochloride salt (CID 43512013) [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7